molecular formula C4H8O3 B150769 1,3-Dioxolane-4-methanol CAS No. 5464-28-8

1,3-Dioxolane-4-methanol

Cat. No. B150769
CAS RN: 5464-28-8
M. Wt: 104.1 g/mol
InChI Key: BOHGAOWOIJMTPZ-UHFFFAOYSA-N
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Description

1,3-Dioxolane-4-methanol is a chemical compound that can be derived from glycerol, a renewable material, through acid-catalyzed condensation reactions with aldehydes and ketones, such as benzaldehyde, formaldehyde, and acetone. This compound is of interest due to its potential as a novel platform chemical, particularly as a precursor for 1,3-propanediol derivatives .

Synthesis Analysis

The synthesis of 1,3-dioxolane-4-methanol involves the condensation of glycerol with various carbonyl compounds. In one study, solid acids were evaluated as heterogeneous catalysts for the conversion of glycerol into cyclic acetals, including 1,3-dioxolane-4-methanol . Another approach for synthesizing derivatives of 1,3-dioxolane-4-methanol is through enantioselective transesterification catalyzed by Rhizopus sp. lipase, which has been shown to produce the (R)-alcohol with high enantiomeric excess .

Molecular Structure Analysis

The molecular structure of derivatives of 1,3-dioxolane-4-methanol has been elucidated through crystallography. For instance, a compound with a dioxolane ring and two aromatic rings was synthesized and its crystal structure was determined, showing that the two hydroxyl groups are on the same side of the dioxolane ring, and the configuration of the carbon centers is in the R form .

Chemical Reactions Analysis

1,3-Dioxolane-4-methanol and its derivatives can undergo various chemical reactions. Methanolysis of related compounds, such as 4-methyl-1,3-dioxane, has been studied, revealing that the reaction proceeds with the cleavage of the C-O bonds in the dioxolane ring, forming intermediates such as 3-methyl-4,6-dioxa-1-heptanol . Radical addition reactions have also been performed with fluorinated species, demonstrating the regioselectivity of additions of methylated 1,3-dioxolanes to perfluoroolefins .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dioxolane-4-methanol can be inferred from studies on related cyclic ethers. For example, the liquid-liquid equilibria of ternary systems including 1,3-dioxolane have been measured, providing insights into the solubility and distribution ratios of these compounds in different solvents . Additionally, the crystal structure of a related compound, (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, was determined, showing a non-planar 1,3-dioxane ring and the formation of a one-dimensional chain structure through hydrogen bonding .

Scientific Research Applications

Heterogeneous Catalysis

  • Catalysing Condensations : 1,3-Dioxolane-4-methanol is used in acid-catalysed condensations with glycerol and other chemicals. This process is significant for creating novel platform chemicals like [1,3]dioxan-5-ols, which are precursors for 1,3-propanediol derivatives. Solid acids serve as heterogeneous catalysts for these reactions (Deutsch, Martin, & Lieske, 2007).

Surface Tension and Density Analysis

  • Analyzing Intermolecular Interactions : The surface tensions and excess molar volumes of mixtures containing 1,3-dioxolane and various alkanols were studied. This research helps understand the nature and type of intermolecular interactions in these binary mixtures (Calvo, Pintos, Amigo, & Bravo, 2004).

Asymmetric Synthesis

  • Synthesis of α-Hydroxy Esters : 1,3-Dioxolane-4-methanol has been evaluated as a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters. This involves bidentate chelation-controlled alkylation of glycolate enolate (Jung, Ho, & Kim, 2000).

Enantioselective Transesterification

  • Resolving Chiral Compounds : It has been used in the resolution of 2,2-diphenyl-1,3-dioxolane-4-methanol via lipase-catalyzed enantioselective transesterification. This process is crucial in producing specific enantiomers of compounds (Miyazawa et al., 1999).

Catalytic Carbonylation

  • In Methanol to Acetic Acid Conversion : It has been investigated for its efficiency in the carbonylation of methanol to acetic acid using cobalt as a component of the catalyst. This is part of exploring novel basic ligands for homogeneous catalytic carbonylation (Lindner, Reber, & Wegner, 1988).

Physical Chemistry Studies

  • Studying Viscous Synergy and Antagonism : The densities, viscosities, and isentropic compressibility of ternary mixtures containing 1,3-dioxolane were determined. Such studies are critical for understanding the molecular packaging and specific interactions in liquid mixtures (Roy & Sinha, 2006).

  • Microwave Dielectric Permittivity : The microwave dielectric properties of aqueous solutions of 1,3-dioxolane and 2,2-dimethyl-1,3-dioxolane-4-methanol were measured. This is vital for understanding the dynamics of water molecules in solution and the effects of interaction between different groups of molecules (Lyashchenko et al., 2021).

Chemical Synthesis

  • In High-Performance Thermosets : 1,3-Dioxolane-4-methanol chemistry was explored for producing biobased polyester thermosets. This demonstrates its potential in sustainable materials science (Gazzotti et al., 2018).

  • Optical Activity Studies : The lipase-catalyzed acylation of racemic ketals and diastereomeric acetals was studied, showcasing its role in preparing optically active compounds (Vänttinen & Kanerva, 1996).

properties

IUPAC Name

1,3-dioxolan-4-ylmethanol
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InChI

InChI=1S/C4H8O3/c5-1-4-2-6-3-7-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHGAOWOIJMTPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10863547
Record name (1,3-Dioxolan-4-yl)methanol
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Molecular Weight

104.10 g/mol
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Physical Description

Colorless liquid; Hygroscopic; [Sigma-Aldrich MSDS]
Record name Glycerol formal
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Product Name

1,3-Dioxolane-4-methanol

CAS RN

5464-28-8
Record name 1,3-Dioxolane-4-methanol
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Record name (1,3-Dioxolan-4-yl)methanol
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Record name 1,3-dioxolan-4-ylmethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
859
Citations
V Partali, AG Melbye, T Alvik, T Anthonsen - Tetrahedron: Asymmetry, 1992 - Elsevier
The enantioselectivity of enzymatic hydrolysis of carboxylic esters of various 1,2-ketals of glycerol has been investigated. The influence of the ketal group has been studied. A number of …
Number of citations: 27 www.sciencedirect.com
AK Lyashchenko, IV Balakaeva, NA Smirnova… - Russian Journal of …, 2021 - Springer
Results are presented from measuring the microwave dielectric properties of aqueous solutions of 1,3-dioxolane and 2,2-dimethyl-1,3-dioxolane-4-methanol at seven frequencies in the …
Number of citations: 3 link.springer.com
M Yakovleva, E Vorobyov, I Pukinsky, I Prikhodko… - Fluid Phase …, 2015 - Elsevier
Liquid–liquid equilibria (LLE) data are presented for three ternary systems: 2,2-dimethyl-1,3-dioxolane-4-methanol (DMDM) + n-heptane + ethanol, and DMDM + n-heptane (or toluene) …
Number of citations: 8 www.sciencedirect.com
NW Fadnavis, R Gowrisankar, G Ramakrishna… - …, 2009 - thieme-connect.com
Phosphomolybdic acid (PMA) forms a blue-colored complex with glycerol in a 1: 10 molar ratio. The glycerolato complex catalyzes conversion of glycerol into 1, 3-dioxolane-4-methanol …
Number of citations: 13 www.thieme-connect.com
AJ Showler, PA Darley - Chemical Reviews, 1967 - ACS Publications
Until recently little systematic study had been made of the series of compounds which can be obtained by condensing glycerol with aldehydes and ketones, even though over 70 years …
Number of citations: 99 pubs.acs.org
E Vänttinen, LT Kanerva - Tetrahedron: Asymmetry, 1996 - Elsevier
The acylation of 13 different 2-mono- or disubstituted 1,3-dioxolane-4-methanols by lipase AK (lipase from Pseudomonas sp.) catalysis in diisopropyl ether has been studied. In the case …
Number of citations: 15 www.sciencedirect.com
Mahreni, T Marnoto, MMA Nur - Journal of Physics: Conference …, 2019 - iopscience.iop.org
Currently, solketal is produced from glycerol and acetone by using heterogeneous catalyst. However, a solid heterogeneous catalyst is not preferable since water contained in the …
Number of citations: 6 iopscience.iop.org
C Guo, RD Shah, J Mills, RK Dukor… - Chirality: The …, 2006 - Wiley Online Library
Near‐infrared (near‐IR) Fourier transform vibrational circular dichroism (FT‐VCD) spectroscopy has been used to monitor the epimerization of (S)‐(+)‐2,2‐dimethyl‐1,3‐dioxolane‐4‐…
Number of citations: 17 onlinelibrary.wiley.com
A Geerlof, J Stoorvogel, JA Jongejan, E Leenen… - Applied microbiology …, 1994 - Springer
All strains of Comamonas testosteroni investigated here, produced quinohaemoprotein ethanol dehydrogenase (QH-EDH) when grown on ethanol or butanol, but one strain of C. …
Number of citations: 21 link.springer.com
T Mukaiyama, Y Tanabe, M Shimizu - Chemistry Letters, 1984 - journal.csj.jp
various natural products')including lipids ,2) carbohydrates ,3) nucleotides .4) Page 1 CHEMISTRY LETTERS, pp. 401-404, 1984. (C) The Chemical Society of Japan 1984 …
Number of citations: 28 www.journal.csj.jp

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